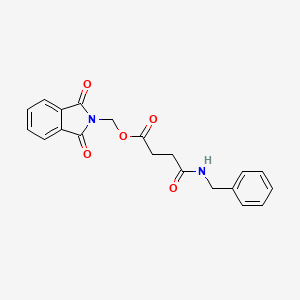
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate
Vue d'ensemble
Description
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate, also known as DIMBOA-Bz, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of benzoxazinoids, which are secondary metabolites found in plants such as maize, wheat, and rye. In
Mécanisme D'action
The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In insecticidal and herbicidal applications, it is thought to disrupt the metabolism of the target organisms. In anti-inflammatory and anti-cancer applications, it is believed to modulate the immune system and induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate can affect the biochemical and physiological processes of organisms. In insects, it has been found to reduce feeding and growth rates, as well as cause mortality. In mammals, it has been shown to have anti-inflammatory and anti-cancer effects, as well as affect the immune system and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its potential toxicity, which requires proper handling and safety measures.
Orientations Futures
There are several future directions for research on (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate. In agriculture, it can be further studied for its potential use in crop protection and pest management. In medicine, it can be investigated for its potential use in the treatment of inflammatory diseases and cancers. In material science, it can be explored for its potential use in the synthesis of new materials with unique properties. Additionally, further studies can be conducted to better understand its mechanism of action and potential toxicity.
In conclusion, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate is a synthetic compound with potential applications in various fields. Its synthesis method has been optimized for high purity and yield. Its mechanism of action is not fully understood, but it has been found to affect the biochemical and physiological processes of organisms. While it has advantages in lab experiments, its potential toxicity requires proper handling and safety measures. Future research can focus on its potential applications and further understanding of its mechanism of action.
Applications De Recherche Scientifique
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, it has been found to have insecticidal and herbicidal properties, which can be useful in crop protection. In medicine, it has been investigated for its anti-inflammatory and anti-cancer properties. In material science, it has been studied for its potential use in the synthesis of new materials.
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-17(21-12-14-6-2-1-3-7-14)10-11-18(24)27-13-22-19(25)15-8-4-5-9-16(15)20(22)26/h1-9H,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRINMGADAZHGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698618.png)
![5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4698635.png)
![3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698639.png)
![4-tert-butyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4698644.png)
![N-(3-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B4698648.png)
![2-{[6-amino-1-(2-methoxyphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4698665.png)
![3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4698673.png)

![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4698691.png)
![N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4698702.png)

![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4698716.png)
![methyl 1-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4698717.png)
![2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4698725.png)